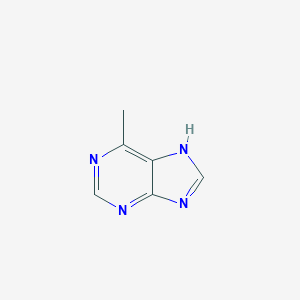
1,8-I-Aedans
Übersicht
Beschreibung
MK2 Inhibitor III is a potent, cell-permeable inhibitor of mitogen-activated protein kinase-activated protein kinase 2 (MK2). This compound is primarily used in research to study the role of MK2 in various cellular processes, particularly those related to inflammation and stress responses .
Wissenschaftliche Forschungsanwendungen
MK2-Inhibitor III hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird verwendet, um die Rolle von MK2 in verschiedenen chemischen Stoffwechselwegen und Reaktionen zu untersuchen.
Biologie: Wird in der Forschung eingesetzt, um die biologischen Funktionen von MK2 zu verstehen, insbesondere in Bezug auf Stress- und Entzündungsreaktionen.
Medizin: Wird für seine potenziellen therapeutischen Anwendungen bei der Behandlung von entzündlichen Erkrankungen durch Hemmung der MK2-Aktivität untersucht.
Industrie: Wird bei der Entwicklung neuer Medikamente und therapeutischer Wirkstoffe verwendet, die auf MK2 abzielen
5. Wirkmechanismus
MK2-Inhibitor III übt seine Wirkung aus, indem er an die ATP-Bindungsstelle von MK2 bindet und so seine Kinaseaktivität hemmt. Diese Hemmung verhindert die Phosphorylierung von nachgeschalteten Substraten, die an verschiedenen zellulären Prozessen beteiligt sind, wie z. B. Entzündungen und Stressreaktionen. Zu den molekularen Zielstrukturen von MK2-Inhibitor III gehören Tristetraprolin und andere RNA-bindende Proteine, die die Stabilität von mRNAs regulieren, die für entzündungsfördernde Zytokine kodieren .
Wirkmechanismus
Target of Action
1,8-I-Aedans, also known as 5- { [2- (2-Iodoacetamido)ethyl]amino}naphthalene-1-sulfonic acid , is primarily used as a fluorescent marker in fluorescence spectroscopy . It reacts primarily with thiol compounds and sulfhydryl groups , making these its primary targets .
Mode of Action
The compound interacts with its targets by forming covalent bonds . Specifically, the iodoacetyl group in this compound reacts with the thiol group in the target molecule, resulting in a stable covalent bond . This reaction is highly specific and allows for precise labeling of the target molecule.
Pharmacokinetics
It is known that the compound is soluble in dimethylformamide (dmf) or buffer above ph 6 . This suggests that its absorption, distribution, metabolism, and excretion (ADME) properties may be influenced by factors such as pH and the presence of certain solvents.
Result of Action
The primary result of this compound’ action is the formation of a fluorescent label on the target molecule . This allows for the visualization and study of the target molecule under specific conditions. For example, the absorption spectrum of this compound overlaps well with the emission spectrum of tryptophan, making it useful as an acceptor in FRET experiments .
Action Environment
The action of this compound is influenced by several environmental factors. For example, its solubility and reactivity with thiols are affected by the pH of the environment . Additionally, it is sensitive to photo-catalyzed degradation in both aqueous solution and organic solvents , suggesting that light exposure may influence its stability and efficacy.
Biochemische Analyse
Biochemical Properties
1,8-I-Aedans plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, primarily through its ability to form covalent bonds with thiol compounds and sulfhydryl groups . The nature of these interactions is largely covalent, resulting in the formation of stable derivatives .
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with thiol compounds and sulfhydryl groups to form photo-stable covalent derivatives . This can lead to changes in the activity of enzymes and proteins, potentially influencing gene expression and other cellular processes.
Temporal Effects in Laboratory Settings
It is known that this compound is sensitive to light, which can influence its stability and degradation .
Metabolic Pathways
Given its reactivity with thiol compounds and sulfhydryl groups, it may interact with enzymes or cofactors that contain these groups .
Transport and Distribution
Given its reactivity with thiol compounds and sulfhydryl groups, it may interact with transporters or binding proteins that contain these groups .
Subcellular Localization
Given its reactivity with thiol compounds and sulfhydryl groups, it may be localized to areas of the cell where these groups are abundant .
Vorbereitungsmethoden
The synthesis of MK2 Inhibitor III involves several steps, including the formation of a pyrrolopyridinyl compound. The synthetic route typically includes the following steps:
Formation of the pyrrolopyridinyl core: This involves the cyclization of appropriate precursors under controlled conditions.
Functionalization: The core structure is then functionalized with various substituents to enhance its inhibitory activity and cell permeability.
Purification: The final product is purified using techniques such as crystallization or chromatography to achieve high purity levels.
Industrial production methods for MK2 Inhibitor III are not widely documented, but they would likely involve scaling up the laboratory synthesis process while ensuring consistency and purity.
Analyse Chemischer Reaktionen
MK2-Inhibitor III unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Diese Reaktion kann die funktionellen Gruppen des Inhibitors verändern und möglicherweise seine Aktivität beeinflussen.
Reduktion: Reduktionsreaktionen können auch funktionelle Gruppen verändern, was sich auf die Eigenschaften des Inhibitors auswirkt.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab.
Vergleich Mit ähnlichen Verbindungen
MK2-Inhibitor III ist einzigartig in seiner hohen Potenz und Selektivität für MK2. Zu ähnlichen Verbindungen gehören:
CC-99677: Ein weiterer MK2-Inhibitor, der zur Behandlung von entzündlichen Erkrankungen entwickelt wird.
MK2-Inhibitor I: Ein weniger potenter Inhibitor von MK2 mit unterschiedlichen Selektivitätsprofilen.
MK2-Inhibitor II: Ein weiterer MK2-Inhibitor mit unterschiedlichen Potenz- und Selektivitätsgraden.
MK2-Inhibitor III zeichnet sich durch seine hohe Selektivität und Potenz aus, was ihn zu einem wertvollen Werkzeug in der Forschung und für potenzielle therapeutische Anwendungen macht.
Eigenschaften
IUPAC Name |
8-[2-[(2-iodoacetyl)amino]ethylamino]naphthalene-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15IN2O4S/c15-9-13(18)17-8-7-16-11-5-1-3-10-4-2-6-12(14(10)11)22(19,20)21/h1-6,16H,7-9H2,(H,17,18)(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIHEEHLFMMPKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NCCNC(=O)CI)C(=CC=C2)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15IN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70190422 | |
| Record name | 1,8-I-Aedans | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70190422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36930-64-0 | |
| Record name | 8-[[2-[(2-Iodoacetyl)amino]ethyl]amino]-1-naphthalenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36930-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,8-I-Aedans | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036930640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,8-I-Aedans | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70190422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-[[2-(iodoacetamido)ethyl]amino]naphthalene-1-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.419 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,8-I-AEDANS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HBX1N96U2O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




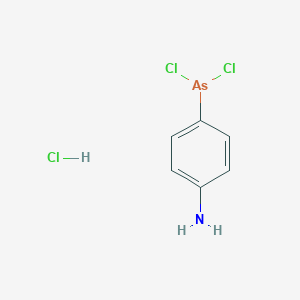
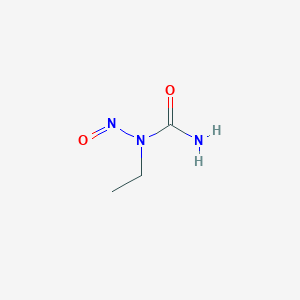

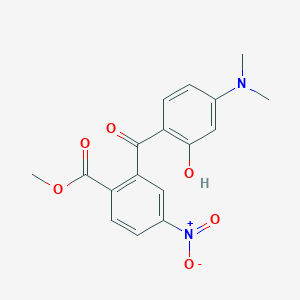
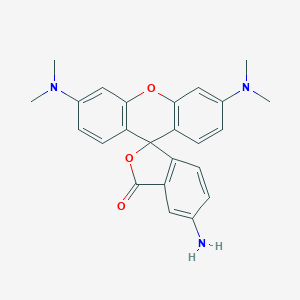
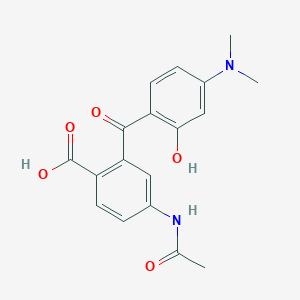

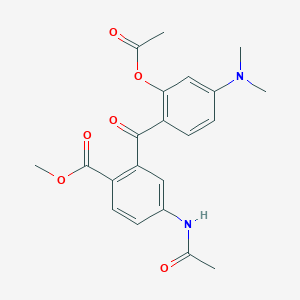
![5-[Bromoacetamido]tetramethylrhodamine](/img/structure/B14197.png)
![6-[Bromoacetamido]tetramethylrhodamine](/img/structure/B14198.png)
